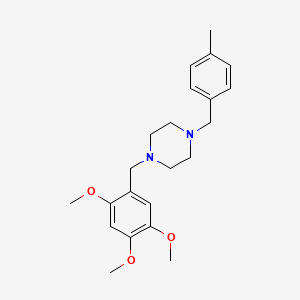

1-(4-methylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Description

1-(4-Methylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a bis-benzyl-substituted piperazine derivative featuring a 4-methylbenzyl group at one nitrogen and a 2,4,5-trimethoxybenzyl group at the other.

The molecular formula is inferred to be C₂₄H₃₀N₂O₃ (approximate molecular weight: 410.5 g/mol), though exact data are absent in the evidence. Its structural uniqueness lies in the combination of a methyl substituent at the para position of one benzyl ring and three methoxy groups at the 2,4,5 positions of the other benzyl ring. These substitutions influence electronic, steric, and lipophilic properties, which are critical for biological interactions.

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3/c1-17-5-7-18(8-6-17)15-23-9-11-24(12-10-23)16-19-13-21(26-3)22(27-4)14-20(19)25-2/h5-8,13-14H,9-12,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMAVZVXDQDLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-methylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic compound with the molecular formula C22H30N2O3 and a molecular weight of 370.5 g/mol. It belongs to the piperazine class of compounds, which are known for their diverse biological activities, including potential therapeutic applications in neuropharmacology and oncology.

Chemical Structure

The compound's IUPAC name is 1-[(4-methylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine. Its structure features a piperazine ring substituted with two aromatic groups that may influence its biological activity.

Biological Activity Overview

Research into the biological activity of piperazine derivatives has unveiled several pharmacological effects. The specific activities of this compound are not extensively documented; however, insights can be drawn from studies on related compounds.

1. Neuropharmacological Effects

Piperazine derivatives have been shown to exhibit significant interactions with neurotransmitter systems. For instance, some studies indicate that piperazine compounds can act as inhibitors of human acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the central nervous system. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions and offering therapeutic avenues for conditions like Alzheimer's disease .

2. Anticancer Potential

The structural similarity between this compound and other bioactive piperazines suggests potential anticancer properties. Research on similar compounds indicates that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study: Inhibition of Acetylcholinesterase

A virtual screening study demonstrated that certain piperazine derivatives effectively bind to the active sites of AChE. The binding affinity and inhibition potency were correlated with structural features such as the presence of hydrophobic groups and hydrogen bonding capabilities. This suggests that modifications to the piperazine structure can enhance its inhibitory effects on AChE .

| Compound | Binding Affinity | Biological Activity |

|---|---|---|

| 1-(1,4-benzodioxane-2-carbonyl) piperazine | High | AChE Inhibition |

| This compound | TBD | Potential AChE Inhibition |

Case Study: Anticancer Activity

Research has indicated that benzimidazole-based derivatives exhibit significant anticancer activity by targeting various cellular pathways. The structural components similar to those in this compound may suggest a similar mechanism of action against cancer cells, warranting further investigation into its efficacy as an anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Bioactivity

(a) Trimetazidine (1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride)

- Molecular Weight : 339.4 g/mol .

- Key Activity : Clinically used as an anti-ischemic agent, improving cellular energy metabolism by inhibiting mitochondrial fatty acid oxidation .

- Comparison : The absence of the 4-methylbenzyl group in Trimetazidine reduces lipophilicity compared to the target compound. This may limit blood-brain barrier penetration, whereas the 4-methyl group in the target compound could enhance central nervous system (CNS) targeting .

(b) 1-(3-Bromobenzyl)-4-(2,4,5-Trimethoxybenzyl)piperazine

- Structure : Features a 3-bromobenzyl group instead of 4-methylbenzyl.

- Molecular Weight : 435.36 g/mol .

(c) 1-(3,4-Dimethoxybenzyl)-4-(3,4,5-Trimethoxybenzyl)piperazine

Pharmacokinetic and Physicochemical Differences

*logP: Predicted octanol-water partition coefficient (higher values indicate greater lipophilicity). †TMB: Trimethoxybenzyl; ‡DMB: Dimethoxybenzyl.

- Lipophilicity : The 4-methylbenzyl group in the target compound increases logP (~3.8) compared to Trimetazidine (~2.5), suggesting better membrane permeability .

- Solubility : Methoxy-rich analogs (e.g., 1-(3,4-DMB)-4-(3,4,5-TMB)piperazine) likely have higher aqueous solubility due to hydrogen-bonding capacity .

Q & A

Q. What are the recommended synthetic routes for 1-(4-methylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential alkylation of the piperazine core. For example, benzyl halides (e.g., 4-methylbenzyl chloride and 2,4,5-trimethoxybenzyl chloride) are reacted with piperazine under basic conditions (e.g., K₂CO₃ in DMF) . Key factors include:

- Stoichiometric control : Ensuring equimolar ratios of reactants to minimize byproducts.

- Temperature : Room temperature or mild heating (40–60°C) to prevent decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the pure product. Reaction monitoring via TLC and spectroscopic validation (NMR, MS) are critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy groups at 2,4,5-positions, benzyl methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ ion).

- HPLC : Assess purity (>95%) using reverse-phase columns (C18, acetonitrile/water mobile phase) .

- IR Spectroscopy : Identify functional groups (e.g., C-O stretches from methoxy groups) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of N-alkylation in the synthesis of asymmetrically substituted piperazine derivatives like this compound?

- Stepwise Alkylation : Introduce bulkier substituents (e.g., 2,4,5-trimethoxybenzyl) first to sterically hinder the second nitrogen .

- Protecting Groups : Temporarily block one nitrogen with Boc or Fmoc groups to direct reactivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .

- Kinetic Control : Use lower temperatures to favor mono-alkylation before adding the second benzyl halide .

Q. What computational strategies are employed to predict the binding affinity of this compound to neurological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., serotonin 5-HT₁A, dopamine D₂) .

- QSAR Modeling : Correlate structural features (e.g., methoxy group positions, logP) with activity using datasets of related piperazines .

- MD Simulations : Assess binding stability over time (e.g., RMSD, hydrogen-bond persistence) . Experimental validation via radioligand displacement assays is recommended .

Q. How should contradictory biological activity data between in vitro and in vivo studies for piperazine derivatives be systematically analyzed?

- Pharmacokinetic Factors : Evaluate metabolic stability (e.g., CYP450 metabolism) and blood-brain barrier penetration .

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS .

- Dose-Response Relationships : Compare in vitro IC₅₀ values with in vivo efficacy thresholds .

- Structural Modifications : Introduce groups (e.g., β-cyclodextrin complexes) to enhance bioavailability while retaining activity .

Q. What is the impact of varying methoxy group positions (2,4,5-trimethoxy vs. 3,4,5-trimethoxy) on the pharmacological profile of benzyl-piperazine derivatives?

- Electronic Effects : 2,4,5-Trimethoxy groups increase electron density on the aromatic ring, enhancing π-π stacking with receptor pockets .

- Steric Hindrance : 2-methoxy groups may reduce binding to bulkier targets compared to 3,4,5-isomers .

- Biological Activity : 3,4,5-Trimethoxy analogs often show stronger anticancer activity (e.g., tubulin inhibition), while 2,4,5-isomers may favor CNS targets .

Methodological Tables

Q. Table 1: Comparative Analysis of Piperazine Derivatives

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Enhances reactivity |

| Temperature | 25–40°C | Minimizes side reactions |

| Stoichiometry | 1:1.05 (piperazine:halide) | Prevents di-alkylation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.